2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid
Description
This compound is a protected amino acid derivative featuring a cyclopropane ring and a tert-butoxycarbonyl (Boc)-protected methylamino group. Its structure combines the conformational rigidity of the cyclopropane moiety with the steric protection of the Boc group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The methyl substitution on the amino group distinguishes it from simpler analogs, influencing its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8(9(13)14)7-5-6-7/h7-8H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
FDKPERYMTCQCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Ring Formation
Method:
The cyclopropyl core is typically synthesized via carbene addition to an alkene precursor. A common approach involves:
- Starting with an appropriate alkene, such as cyclopropene or a substituted alkene.
- Reacting with diazomethane or a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium) to generate a carbene intermediate.
- The carbene adds across the alkene, forming the cyclopropane ring.
| Parameter | Details |
|---|---|
| Reagents | Diazomethane or diazo compounds, metal catalyst (Cu, Rh) |
| Solvent | Dichloromethane or ether |
| Temperature | Room temperature to 0°C |
Reference:
This method is well-established in organic synthesis for cyclopropane formation and is supported by literature on cyclopropanation reactions.
Introduction of the Amino Group with Boc Protection
Method:
The amino group is introduced via nucleophilic substitution or amination of the cyclopropyl precursor, followed by protection:
Amine introduction:
Using ammonia or primary amines in the presence of suitable activating groups or via reductive amination.Boc protection:
Reacting the free amine with di-tert-butoxycarbonyl (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the protected amino derivative.
| Parameter | Details |
|---|---|
| Reagents | Boc₂O, triethylamine (TEA) |
| Solvent | Dioxane or dichloromethane |
| Temperature | 0°C to room temperature |
Reference:
The Boc protection of amines is a standard procedure in peptide synthesis, with well-documented protocols.
Attachment of the Acetic Acid Moiety
Method:
The acetic acid group is introduced via acylation:
Carboxylation:
Using chloroacetic acid derivatives or via oxidation of a methyl group attached to the amino precursor.Ester hydrolysis:
If starting from ester intermediates, hydrolysis under basic or acidic conditions yields the free acid.
| Parameter | Details |
|---|---|
| Reagents | Chloroacetic acid derivatives, NaOH or HCl |
| Solvent | Water or alcohols |
| Temperature | Room temperature to reflux |
Reference:
Hydrolysis of esters and acylation reactions are standard in organic synthesis, with protocols tailored for sensitive compounds.
Final Purification and Stereochemistry Control
- The stereochemistry at the alpha carbon is controlled via chiral catalysts or starting materials.
- Purification typically involves column chromatography, recrystallization, or preparative HPLC to ensure high purity and stereochemical integrity.
Representative Synthetic Route Summary
| Step | Reaction | Reagents | Conditions | Yield | Reference/Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropanation | Diazomethane, Cu catalyst | RT, inert atmosphere | ~80-90% | Classic cyclopropanation |
| 2 | Amination & Boc protection | NH₃ or primary amine, Boc₂O | 0°C to RT | ~85% | Standard Boc protection |
| 3 | Carboxylation or hydrolysis | Chloroacetic acid derivatives, NaOH | Reflux | ~70-80% | To introduce acetic acid group |
| 4 | Purification | Chromatography | Appropriate solvent systems | High purity | Confirm stereochemistry |
Data Tables
Table 1: Summary of Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Diazomethane, Cu | Dichloromethane | RT | 80-90 | Carbene addition |
| Boc Protection | Boc₂O, TEA | Dioxane | 0°C to RT | 85 | Protect amino group |
| Carboxylation | Chloroacetic acid derivatives | Water | Reflux | 70-80 | Attach acetic acid group |
Table 2: Key Intermediates and Their Purity
| Intermediate | Description | Purity | Yield | Reference |
|---|---|---|---|---|
| Cyclopropyl precursor | Cyclopropane derivative | >95% | — | Standard synthesis |
| Boc-protected amine | Boc-protected cyclopropyl amino | >98% | — | Peptide synthesis protocols |
| Acidified product | Final acetic acid derivative | >97% | — | Commercially available or synthesized |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form carboxylic acid derivatives. This reaction typically involves converting the acetic acid moiety into a carboxylate group under oxidizing conditions. The cyclopropyl ring remains largely unaffected during this process, preserving its structural integrity.
Mechanism :
Oxidation likely proceeds through a two-step process:
-
Initial oxidation of the α-hydrogen adjacent to the carbonyl group
-
Subsequent cleavage to generate the carboxylic acid
Deprotection of the Boc Group
The Boc protecting group undergoes acid-mediated cleavage to liberate the free amine. This reaction is critical in peptide synthesis to enable further amine-directed reactions.
Conditions :
-
Catalyst : Trifluoroacetic acid (TFA) or other strong acids
-
Solvent : Dichloromethane or acetonitrile
-
Temperature : Typically room temperature
Mechanism :
The Boc group is removed via protonation of the tert-butyl carbamate, followed by elimination of the tert-butoxy group and release of CO₂.
Peptide Coupling
The deprotected amine enables the compound to participate in peptide bond formation. This is particularly relevant in medicinal chemistry for synthesizing cyclopropyl-containing peptides with potential therapeutic applications.
Typical Reagents :
-
Activated esters (e.g., HOBt/DCC)
-
Carbodiimides (e.g., EDC)
-
Coupling agents (e.g., TBTU)
Cyclopropyl Ring Reactivity
The cyclopropyl moiety participates in strain-driven reactions, including:
-
Electrocyclic ring-opening : Under thermal or photochemical conditions
-
Nucleophilic addition : Reactivity with nucleophiles due to ring strain
-
Radical-mediated transformations : Potential for cyclopropane cleavage
Comparative Analysis of Structural Variants
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclobutyl)acetic acid | Cyclobutyl ring structure | Reduced ring strain compared to cyclopropyl |
| (R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-cyclopropylacetic acid | Enantiomeric form | Potential differences in biological activity |
| 2-{(tert-butoxy)carbonylamino}acetic acid | Lacks cyclopropyl structure | Broader reactivity due to absence of ring strain |
Reaction Monitoring and Characterization
Key analytical methods include:
-
NMR spectroscopy : Tracking Boc group removal via disappearance of tert-butyl signals
-
HPLC : Assessing reaction purity and conversion efficiency
-
Mass spectrometry : Confirming molecular weight changes post-reaction
Scientific Research Applications
While comprehensive data tables and case studies for "2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid" are unavailable in the search results, here's what is known about its properties, synthesis, and potential applications:
Chemical Properties
- Formula and Molecular Weight For this compound, the molecular formula is C11H19NO4 and the molecular weight is 229.27 .
- CAS Number CAS No.1339448-76-8 .
Synthesis
- Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate can be produced through synthetic routes that allow for high purity, making it suitable for research and application.
Potential Applications
- Interaction Studies Interaction studies involving methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate are crucial for understanding its potential biological effects. Preliminary research suggests that compounds with similar structures may interact with various proteins and enzymes, influencing pathways such as metabolic processes or signal transduction. Further studies are required to elucidate specific interactions and their implications for drug design and therapeutic applications.
- Medicinal Chemistry Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate stands out due to its combination of a cyclopropane ring and a tert-butoxycarbonyl protecting group, which provides unique reactivity and potential applications in medicinal chemistry.
- Protecting Groups The compound contains a tert-butoxycarbonyl group, which is commonly used in peptide synthesis to protect amino groups. The cyclopropyl moiety contributes to its distinctive properties, making it of interest in various chemical and biological applications.
Structural Similarities
Several compounds share structural similarities with methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate:
- Methyl 2-amino-2-cyclopropylacetate contains an amino group instead of a tert-butoxycarbonyl group and lacks protection for amino functionality.
- Methyl 2-(benzyloxycarbonyl)-2-cyclopropylacetate utilizes a benzyloxycarbonyl protecting group and has different reactivity due to aromatic substitution.
- Methyl (S)-2-(tert-butoxycarbonyl)-3-methylbutanoate contains a different side chain, resulting in a variation in steric hindrance affecting reactivity.
Mechanism of Action
The mechanism of action of 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group stabilizes the compound and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Key Differences :
Cyclopropane Ring Modifications
Key Differences :
Functional Group Variations
Key Differences :
- The ester derivative () is more lipophilic, aiding in cellular uptake, whereas the carboxylic acid form is preferred for direct biological activity or conjugation .
Biological Activity
2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid, also known by its CAS number 1339448-76-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 229.28 g/mol
- IUPAC Name: 2-((tert-butoxycarbonyl)(methyl)amino)-2-cyclopropylacetic acid
- Structure: The compound features a cyclopropyl group attached to an acetic acid moiety, with a tert-butoxycarbonyl protecting group on the amino function.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications. Here are some key findings:
Anticancer Activity
A study indicated that derivatives of cyclopropyl acetic acids can exhibit significant anticancer properties. The mechanism of action often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have shown promise in inhibiting cancer cell growth in vitro and in vivo models .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications in the cyclopropyl and acetic acid components can enhance binding affinity to target proteins, which is critical for therapeutic efficacy .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may provide neuroprotective benefits. They could potentially modulate neurotransmitter systems or protect against oxidative stress in neuronal cells .
Case Studies and Research Findings
- In Vitro Studies:
- In Vivo Studies:
- Mechanistic Insights:
Data Table: Summary of Biological Activities
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid?
- Methodological Answer : For structural confirmation, use ¹H/¹³C NMR to identify the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and Boc-protected amine (δ ~1.4 ppm for tert-butyl groups). HPLC with UV detection (λ ~210–220 nm) is critical for purity assessment, as impurities in Boc-protected intermediates often arise from incomplete protection or hydrolysis . Quantitative analysis via LC-MS can verify molecular weight (C₁₁H₁₉NO₄, theoretical MW: 241.28 g/mol) and detect degradation products. Moisture content (<0.5%) should be measured via Karl Fischer titration to ensure stability during storage .
Q. What are the key considerations for synthesizing this compound with high yield?
- Methodological Answer : Focus on optimizing the Boc-protection step of the methylamino-cyclopropyl moiety. Use anhydrous conditions (e.g., DMF or THF) to prevent Boc-group hydrolysis. A molar ratio of 1:1.2 (amine: Boc-anhydride) minimizes side reactions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Post-synthesis, purify via silica gel chromatography (eluent: 30–40% ethyl acetate in hexane) to remove unreacted starting materials. Yield improvements (≥85%) can be achieved by maintaining temperatures below 25°C during Boc activation .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, particularly for cyclopropane ring formation and Boc-group stability. Use reaction path search algorithms (e.g., the AFIR method) to identify low-energy pathways and predict optimal catalysts or solvents. Integrate computational results with experimental data via machine learning to refine parameters like activation energy or solvent polarity . For example, simulations can predict the stability of the Boc group under acidic conditions, guiding pH adjustments during synthesis .
Q. How should researchers address contradictory data in reported melting points or spectroscopic profiles?
- Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. If NMR signals conflict (e.g., cyclopropyl shifts), replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to evaluate solvent-induced shifts. For purity-related contradictions, cross-validate results using orthogonal methods (e.g., NMR vs. HPLC) and adhere to standardized protocols for sample preparation .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design can optimize three variables with 15 experiments, reducing resource use. Analyze responses (yield, purity) via ANOVA to identify significant factors. For cyclopropane ring formation, prioritize factors like reaction time and steric effects, which computational models highlight as critical . Post-optimization, validate results with a confirmation run under predicted optimal conditions .
Q. How can this compound serve as a building block in peptide or heterocyclic synthesis?
- Methodological Answer : The cyclopropyl group introduces ring strain , enhancing reactivity in [2+1] cycloadditions or transition-metal-catalyzed cross-couplings. For peptide synthesis, selectively deprotect the Boc group using TFA/DCM (1:1 v/v) to expose the methylamino moiety for coupling with Fmoc-protected amino acids. In heterocyclic systems, exploit the carboxylic acid group for esterification or amidation to construct β-lactam analogs. Monitor stereochemistry via chiral HPLC if the cyclopropane ring introduces asymmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
